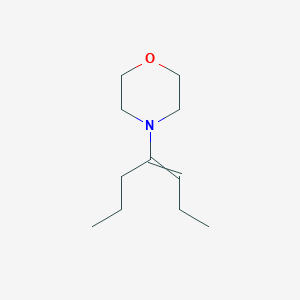
(2,2-Dibromo-1-ethenylcyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dibromo-1-ethenylcyclopropyl)benzene is an organic compound characterized by the presence of a benzene ring attached to a cyclopropyl group, which is further substituted with two bromine atoms and an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dibromo-1-ethenylcyclopropyl)benzene typically involves the bromination of a cyclopropylbenzene derivative. One common method is the addition of bromine to a cyclopropylbenzene in the presence of a catalyst such as iron(III) bromide. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the ethenyl group, resulting in the formation of the dibromo compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled addition of bromine. The use of solvents such as dichloromethane or carbon tetrachloride can help in dissolving the reactants and facilitating the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the dibromo compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding cyclopropylbenzene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles such as hydroxide ions or amines. This can lead to the formation of hydroxyl or amino derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclopropylbenzene derivatives.
Substitution: Hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
(2,2-Dibromo-1-ethenylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Potential use in the development of biologically active molecules, such as pharmaceuticals or agrochemicals, due to its ability to undergo various chemical transformations.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which (2,2-Dibromo-1-ethenylcyclopropyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. The molecular targets and pathways involved in these reactions are influenced by the electronic and steric properties of the compound.
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromobenzene: Similar in having two bromine atoms attached to a benzene ring, but lacks the cyclopropyl and ethenyl groups.
2-Bromo-1-phenylcyclopropane: Contains a cyclopropyl group attached to a benzene ring with a single bromine atom.
1,1-Dibromo-2-phenylethene: Features a phenyl group attached to an ethenyl group with two bromine atoms.
Uniqueness: (2,2-Dibromo-1-ethenylcyclopropyl)benzene is unique due to the combination of a cyclopropyl group, ethenyl group, and two bromine atoms attached to a benzene ring
Eigenschaften
CAS-Nummer |
58189-55-2 |
|---|---|
Molekularformel |
C11H10Br2 |
Molekulargewicht |
302.00 g/mol |
IUPAC-Name |
(2,2-dibromo-1-ethenylcyclopropyl)benzene |
InChI |
InChI=1S/C11H10Br2/c1-2-10(8-11(10,12)13)9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChI-Schlüssel |
UKLUSRBFVOTOIB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1(CC1(Br)Br)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


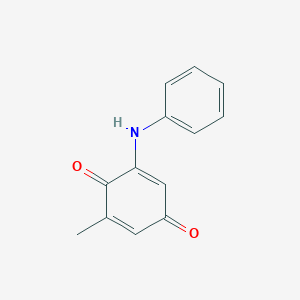

![N-Butyl-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14623569.png)
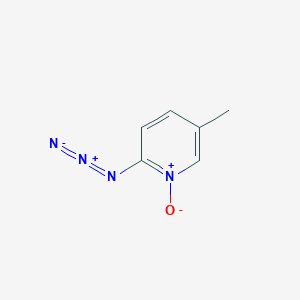
![1-([1,1'-Biphenyl]-4-yl)-4-methylpentan-1-one](/img/structure/B14623573.png)
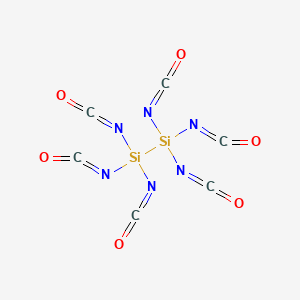
![1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B14623594.png)
![6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid](/img/structure/B14623602.png)
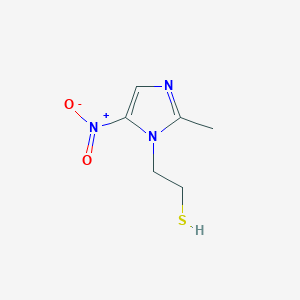

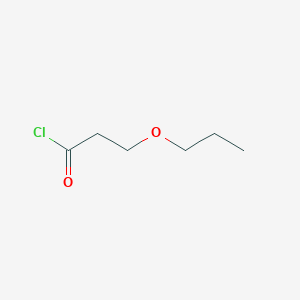
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]-](/img/structure/B14623620.png)
![8-Amino-9-bromo-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14623627.png)
